alpha-Sophorose

概要

説明

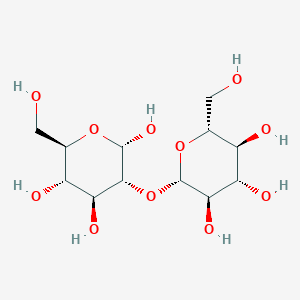

Alpha-Sophorose is a disaccharide composed of two glucose molecules linked by an unusual β-1,2 bond. It was first isolated in 1938 from the pods of Sophora japonica . This compound is a component of sophorolipids and is also a product of the caramelization of glucose .

準備方法

Alpha-Sophorose can be synthesized through several methods:

Koenigs-Knorr Reaction: This method involves the glycosylation of glucose derivatives.

Acid Reversion of Glucose: This involves the partial hydrolysis of glucose under acidic conditions.

Enzymatic Reversion of Glucose: This method uses β-glucosidases from various sources to convert glucose into this compound.

For industrial production, this compound can be prepared from stevioside through partial hydrolysis with dilute acid followed by charcoal column chromatography. The optimal conditions involve heating a solution of stevioside and hydrochloric acid at 100°C for 2 hours, followed by neutralization and purification .

化学反応の分析

Alpha-Sophorose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Major products formed from these reactions include glucuronic acid, sorbitol, and various substituted glucose derivatives .

科学的研究の応用

Biotechnological Applications

1.1 Induction of Enzyme Production

Alpha-sophorose is known to play a crucial role in the induction of specific enzymes in fungi. For example, studies have shown that it can induce the production of hemicellulases in Trichoderma reesei, a fungus widely used in industrial enzyme production. In a comparative study, it was found that this compound induced enzyme activities less effectively than l-sorbose, indicating its potential as a selective inducer for specific enzymatic pathways .

1.2 Use in Biosurfactant Production

This compound is also involved in the biosynthesis of sophorolipids, which are glycolipid biosurfactants produced by certain yeasts. These compounds are valuable in bioremediation and as eco-friendly detergents. Research indicates that sophorolipids exhibit excellent surface-active properties and can be utilized in various industrial applications, including cosmetics and pharmaceuticals .

Agricultural Applications

2.1 Plant Growth Promotion

Recent studies have highlighted the potential of this compound as a plant growth promoter. It has been observed to enhance root development and overall plant vigor when applied as a soil amendment or foliar spray. This effect is attributed to its ability to stimulate beneficial microbial activity in the rhizosphere, leading to improved nutrient uptake .

2.2 Pest Management

This compound has been investigated for its insecticidal properties against various agricultural pests. Its application has shown promise in reducing pest populations while being less harmful to beneficial insects, making it an attractive option for integrated pest management strategies .

Medical Applications

3.1 Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. A study evaluated the effects of sophorolipid derivatives on various cancer cell lines and found that certain formulations inhibited cell proliferation significantly. The mechanism of action appears to involve apoptosis induction in cancer cells, highlighting its potential as a therapeutic agent .

3.2 Immunomodulatory Effects

This compound has been reported to modulate immune responses, enhancing macrophage activity and cytokine production under certain conditions. This immunomodulatory effect could be beneficial in developing treatments for inflammatory diseases and enhancing vaccine efficacy .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biotechnology | Enzyme induction | Induces hemicellulase production in T. reesei |

| Biosurfactant production | Used in producing eco-friendly sophorolipids | |

| Agriculture | Plant growth promotion | Enhances root development and nutrient uptake |

| Pest management | Reduces pest populations with minimal side effects | |

| Medicine | Anticancer properties | Induces apoptosis in cancer cell lines |

| Immunomodulatory effects | Enhances macrophage activity and cytokine release |

Case Studies

Case Study 1: Enzyme Production Enhancement

In a controlled study involving Trichoderma reesei, researchers observed that this compound could induce specific cellulase activities under optimized conditions, although l-sorbose was more effective overall . This finding underscores the importance of selecting appropriate carbon sources for maximizing enzyme yields in industrial applications.

Case Study 2: Plant Growth Promotion

In field trials conducted on tomato plants, this compound was applied as a foliar spray at various concentrations. Results indicated a significant increase in plant height and fruit yield compared to control groups, suggesting its effectiveness as a natural growth enhancer .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of sophorolipid derivatives containing this compound demonstrated significant cytotoxicity against liver cancer cell lines at concentrations above 50 µg/mL, providing insights into its potential use as an adjunct therapy in cancer treatment .

作用機序

Alpha-Sophorose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. It acts as a substrate for glycosyltransferases, which catalyze the transfer of glucose units to various acceptors, forming glycosidic bonds. This process is crucial for the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates .

類似化合物との比較

Alpha-Sophorose is unique among disaccharides due to its β-1,2 bond. Similar compounds include:

Maltose: Composed of two glucose molecules linked by an α-1,4 bond.

Cellobiose: Composed of two glucose molecules linked by a β-1,4 bond.

Lactose: Composed of glucose and galactose linked by a β-1,4 bond.

Sucrose: Composed of glucose and fructose linked by an α-1,2 bond

This compound’s unique β-1,2 bond gives it distinct properties and reactivity compared to these other disaccharides.

生物活性

Alpha-sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, immunomodulatory, and enzyme-inducing properties.

Chemical Structure and Properties

This compound (2-O-β-D-glucopyranosyl-D-glucose) is structurally characterized by its unique glycosidic bond that influences its biological interactions. Its hydrophilic nature allows it to participate in various biochemical processes, including acting as a substrate for specific enzymes.

Antimicrobial Activity

This compound has been identified as a potential antimicrobial agent. A study indicated that sophorolipids, which include this compound, exhibit significant antimicrobial properties against various pathogens. The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell membranes through electrostatic interactions and hydrophobic insertion into lipid bilayers .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Shah et al., 2007 |

| Escherichia coli | 1.0 mg/mL | Nawale et al., 2017 |

| Candida albicans | 0.75 mg/mL | Chen et al., 2006 |

Immunomodulatory Effects

Research has shown that this compound can modulate immune responses. It has been reported to enhance the activity of immune cells, including macrophages, thereby increasing the production of cytokines and other immune mediators. This immunoregulatory effect suggests potential applications in therapeutic strategies for enhancing immune responses in various diseases .

Induction of Enzymatic Activity

This compound has been observed to induce cellulolytic enzymes in fungi such as Trichoderma reesei. The induction occurs rapidly within 1.5 to 2 hours of exposure, highlighting its role as an effective signaling molecule in fungal metabolism .

Table 2: Enzyme Induction by this compound

| Enzyme | Organism | Induction Time | Reference |

|---|---|---|---|

| Carboxymethyl cellulase | Trichoderma reesei | 1.5 - 2 hours | Tanaka et al., 2019 |

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Antimicrobial Studies : A comprehensive investigation into the antimicrobial properties of sophorolipids revealed that modifications in their structure could enhance their efficacy against resistant strains of bacteria .

- Immunomodulation : In vitro studies demonstrated that this compound enhances macrophage activation and cytokine production, suggesting its potential use in immunotherapy .

- Enzyme Activity : The induction of cellulolytic enzymes by this compound in Trichoderma reesei suggests its utility in biotechnological applications for biofuel production and waste management .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-NCFXGAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-64-2, 37169-67-8 | |

| Record name | 2-O-β-D-Glucopyranosyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20880-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Sophorose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-β-D-glucopyranosyl-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-α-D-glucopyranosyl-β-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-SOPHOROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T1E9L00P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。